Tris[1-(methylphenyl)ethyl]phenol
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Overview
Description
Tris[1-(methylphenyl)ethyl]phenol is an organic compound with the molecular formula C33H36O It is a type of phenol, characterized by the presence of three 1-(methylphenyl)ethyl groups attached to a central phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[1-(methylphenyl)ethyl]phenol typically involves the reaction of phenol with 1-(methylphenyl)ethyl halides under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion (generated by deprotonation of phenol) attacks the electrophilic carbon of the halide, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tris[1-(methylphenyl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to various substituted phenols .
Scientific Research Applications
Tris[1-(methylphenyl)ethyl]phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Tris[1-(methylphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
2,4,6-Tris(dimethylaminomethyl)phenol: Used as a curing agent for epoxy resins and in other industrial applications.
Butylated Hydroxyanisole (BHA): A phenolic antioxidant used as a food preservative.
Uniqueness
Tris[1-(methylphenyl)ethyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its multiple 1-(methylphenyl)ethyl groups provide steric hindrance and influence its reactivity and interactions with other molecules .
Properties
CAS No. |
83804-01-7 |
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Molecular Formula |
C33H36O |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2,3,4-tris[1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C33H36O/c1-21-13-7-10-16-27(21)24(4)30-19-20-31(34)33(26(6)29-18-12-9-15-23(29)3)32(30)25(5)28-17-11-8-14-22(28)2/h7-20,24-26,34H,1-6H3 |
InChI Key |
UWDAPGQTJHDQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)C2=C(C(=C(C=C2)O)C(C)C3=CC=CC=C3C)C(C)C4=CC=CC=C4C |
Origin of Product |
United States |
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